4-(2-chloro-6-fluorobenzyl)-3-(4-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one
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Overview
Description
4-(2-chloro-6-fluorobenzyl)-3-(4-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a complex organic compound that belongs to the class of thiazoloquinazolines This compound is characterized by its unique structure, which includes a thiazoloquinazoline core, substituted with chloro and fluoro groups
Preparation Methods
The synthesis of 4-(2-chloro-6-fluorobenzyl)-3-(4-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one involves multiple steps, typically starting with the preparation of the thiazoloquinazoline core. The synthetic route may include the following steps:
Formation of the Thiazoloquinazoline Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazoloquinazoline core.
Substitution Reactions:
Final Assembly: The final step involves the coupling of the substituted thiazoloquinazoline core with other components to form the desired compound.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using advanced techniques such as catalytic processes and continuous flow reactors.
Chemical Reactions Analysis
4-(2-chloro-6-fluorobenzyl)-3-(4-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The chloro and fluoro groups can be substituted with other groups using nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Research has explored its potential as a bioactive compound with various biological activities.
Medicine: Studies have investigated its potential as a therapeutic agent for treating certain diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-chloro-6-fluorobenzyl)-3-(4-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-(2-chloro-6-fluorobenzyl)-3-(4-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one can be compared with other similar compounds, such as:
Thiazoloquinazolines: Compounds with similar core structures but different substituents.
Fluorobenzyl Derivatives: Compounds with similar benzyl groups but different core structures.
Chlorophenyl Derivatives: Compounds with similar phenyl groups but different core structures.
The uniqueness of this compound lies in its specific combination of substituents and core structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H13ClF2N2OS2 |
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Molecular Weight |
470.9 g/mol |
IUPAC Name |
4-[(2-chloro-6-fluorophenyl)methyl]-3-(4-fluorophenyl)-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one |
InChI |
InChI=1S/C23H13ClF2N2OS2/c24-17-5-3-6-18(26)16(17)12-27-21-20(13-8-10-14(25)11-9-13)31-23(30)28(21)19-7-2-1-4-15(19)22(27)29/h1-11H,12H2 |
InChI Key |
PZNLJVLVPDPNGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C3=C(SC(=S)N23)C4=CC=C(C=C4)F)CC5=C(C=CC=C5Cl)F |
Origin of Product |
United States |
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